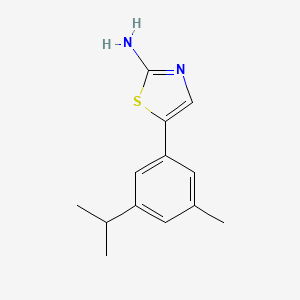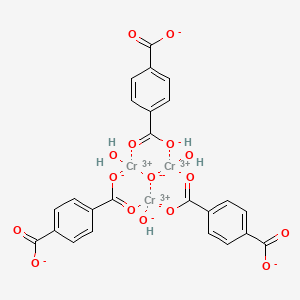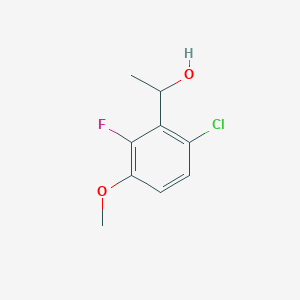
1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a benzene ring substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene typically involves the following steps:
Bromination: The starting material, 4-chloro-2-fluoro-5-methylphenol, undergoes bromination to introduce a bromine atom at the para position relative to the hydroxyl group.
Benzyl Protection: The hydroxyl group is then protected by reacting with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzyloxy derivative.
Halogen Exchange: The bromine atom is replaced with a fluorine atom using a halogen exchange reaction, often facilitated by a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃)
Major Products:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Nitro, acyl, or other substituted benzene derivatives
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-chloro-2-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Another benzyloxy derivative with potential antifungal activity.
1-Benzyloxy-5-phenyltetrazole: Known for its activity against prostate cancer cells.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential as a research tool make it a valuable compound in scientific studies .
Propiedades
Fórmula molecular |
C14H12ClFO |
|---|---|
Peso molecular |
250.69 g/mol |
Nombre IUPAC |
1-chloro-5-fluoro-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClFO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
UMPOLNSWKTULBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)






![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)

![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)

